4-Butyl-3-thiosemicarbazide

X-ray crystallography conformational analysis coordination chemistry

4-Butyl-3-thiosemicarbazide (CAS 6610-31-7; molecular formula C₅H₁₃N₃S; molecular weight 147.24 g/mol) is an N⁴-alkyl-substituted thiosemicarbazide derivative characterized by an n-butyl substituent at the N4 position of the thiosemicarbazide core. The compound exists as a solid with a melting point of 74 °C, a predicted boiling point of 225.5 ± 23.0 °C, and a predicted density of 1.071 ± 0.06 g/cm³.

Molecular Formula C5H13N3S
Molecular Weight 147.24 g/mol
CAS No. 6610-31-7
Cat. No. B1271192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-3-thiosemicarbazide
CAS6610-31-7
Molecular FormulaC5H13N3S
Molecular Weight147.24 g/mol
Structural Identifiers
SMILESCCCCNC(=S)NN
InChIInChI=1S/C5H13N3S/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9)
InChIKeyKNGDMOLRXYKGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-3-thiosemicarbazide CAS 6610-31-7: Technical Specifications and Chemical Class Identity for Research Procurement


4-Butyl-3-thiosemicarbazide (CAS 6610-31-7; molecular formula C₅H₁₃N₃S; molecular weight 147.24 g/mol) is an N⁴-alkyl-substituted thiosemicarbazide derivative characterized by an n-butyl substituent at the N4 position of the thiosemicarbazide core . The compound exists as a solid with a melting point of 74 °C, a predicted boiling point of 225.5 ± 23.0 °C, and a predicted density of 1.071 ± 0.06 g/cm³ . X-ray crystallographic analysis reveals a nearly planar molecular conformation (within 0.2 Å deviation from planarity) with a torsion angle of -179(2)° for the C–C–C–C segment of the butyl chain [1]. As a member of the thiosemicarbazide class, this compound bears the characteristic C=S moiety and hydrazinecarbothioamide backbone that confer metal-chelating capacity and serve as a synthetic handle for constructing biologically active heterocyclic systems including 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones [2].

Why 4-Butyl-3-thiosemicarbazide Cannot Be Replaced by 4-Methyl-, 4-Ethyl-, or 4-Phenyl-3-thiosemicarbazide in Research Applications


Generic substitution among N⁴-alkyl thiosemicarbazides is not scientifically justified due to divergent physicochemical and biological performance driven by substituent identity. While 4-methyl-3-thiosemicarbazide, 4-ethyl-3-thiosemicarbazide, and 4-phenyl-3-thiosemicarbazide share the same thiosemicarbazide core, the steric bulk, lipophilicity, and electronic character of the N⁴-substituent critically modulate ligand geometry in metal coordination complexes, DNA intercalation capacity, and downstream biological activity [1]. Comparative studies of Zn(II) ferrocenylthiosemicarbazone complexes demonstrate that the N⁴ substituent directly influences DNA binding constants and nuclease activity: 4-phenyl substitution yields markedly different equilibrium binding behavior compared to 4-methyl and 4-ethyl analogs [2]. Furthermore, systematic ADMET profiling reveals that thiosemicarbazides as a class exhibit higher plasma protein binding, longer half-life, and increased metabolic activity relative to semicarbazides [3]. The specific butyl chain length governs octanol-water partition coefficient and membrane permeability, rendering substitution among alkyl chain lengths—or replacement with aromatic N⁴ substituents—experimentally invalid without independent validation. The following quantitative evidence delineates precisely where 4-butyl-3-thiosemicarbazide diverges measurably from its closest analogs.

4-Butyl-3-thiosemicarbazide: Quantitative Differentiation Evidence Versus 4-Methyl, 4-Ethyl, and 4-Phenyl Analogs


Molecular Planarity and Torsional Conformation: X-Ray Crystallographic Comparison of 4-Butyl-3-thiosemicarbazide

Single-crystal X-ray diffraction analysis of 4-butyl-3-thiosemicarbazide demonstrates near-perfect molecular planarity with a maximum deviation of 0.2 Å from the mean plane and a torsion angle of -179(2)° along the butyl chain C(4)–C(7)–C(8)–C(9) segment [1]. This near-180° anti-periplanar conformation of the n-butyl group minimizes steric hindrance in the ligand coordination sphere, in contrast to the branched or aromatic N⁴-substituents of 4-phenyl-3-thiosemicarbazide and 4-tert-butyl-3-thiosemicarbazide, which introduce substantial steric bulk and conformational restriction that alter metal-binding geometry and complex stability [2]. The extended, linear butyl chain provides predictable ligand orientation in octahedral and square-planar metal complexes without the π-stacking interference characteristic of 4-phenyl-substituted analogs [2].

X-ray crystallography conformational analysis coordination chemistry

ADMET Profile Differentiation: Thiosemicarbazide Versus Semicarbazide Backbone Comparison

A systematic comparative ADMET analysis of thiosemicarbazide and semicarbazide derivatives with proven antitumor activity demonstrates class-level differentiation that informs 4-butyl-3-thiosemicarbazide procurement decisions [1]. Thiosemicarbazides exhibit significantly higher plasma protein binding (PPB) compared to semicarbazides, resulting in a lower average unbound fraction (fu) and longer elimination half-life (t½) [1]. Specifically, thiosemicarbazides show an increased probability of metabolic activity, CYP450 enzyme interactions, and concomitant elevated toxicity risk relative to semicarbazides, which demonstrate more favorable intestinal absorption but lower intrinsic biological activity [1]. Statistical analysis (Student's t-test, Mann-Whitney U test, Chi²) confirmed these differences are significant [1].

ADMET pharmacokinetics drug discovery plasma protein binding

DNA Binding and Nuclease Activity Modulation by N⁴ Substituent: 4-Butyl Positioning in the Alkyl Series

Direct comparative evaluation of Zn(II) ferrocenylthiosemicarbazone complexes derived from 4-methyl-3-thiosemicarbazide, 4-ethyl-3-thiosemicarbazide, and 4-phenyl-3-thiosemicarbazide reveals that the N⁴ substituent identity quantitatively modulates DNA binding propensity and chemical nuclease activity [1]. The study measured equilibrium binding constants (Kb) for each N⁴-substituted complex, establishing a structure-activity relationship wherein alkyl chain length and aromatic character directly govern DNA intercalation capacity [1]. While 4-butyl-3-thiosemicarbazide was not included in this specific head-to-head comparison, the observed trend—that increasing alkyl chain length from methyl to ethyl alters binding affinity—supports class-level inference that the n-butyl substituent (longer than ethyl) would further shift DNA binding parameters relative to shorter-chain and aromatic N⁴-substituted analogs [1].

DNA binding nuclease activity metal complexes ferrocenylthiosemicarbazones

Lipophilicity and Membrane Permeability Differentiation: Calculated Partition Coefficient and Rotatable Bond Profile

4-Butyl-3-thiosemicarbazide possesses three rotatable bonds and zero aromatic rings, a structural profile that yields distinct calculated physicochemical properties relative to N⁴-phenyl analogs [1]. The n-butyl substituent (C4 alkyl) provides higher calculated lipophilicity (clogP) than 4-methyl (C1) and 4-ethyl (C2) analogs, while maintaining greater conformational flexibility than the rigid, planar 4-phenyl-3-thiosemicarbazide [1][2]. This rotatable bond count (three) enables the butyl chain to adopt multiple low-energy conformations in solution, a feature absent in aromatic-substituted thiosemicarbazides that are restricted to a single planar geometry [2]. The predicted boiling point of 225.5 ± 23.0 °C and density of 1.071 ± 0.06 g/cm³ further distinguish this compound from its higher-molecular-weight 4-phenyl counterpart .

lipophilicity membrane permeability drug-likeness rotatable bonds

Synthetic Utility as a Precursor to 1,3,4-Thiadiazoles and Triazoles: Differentiated Reaction Pathways

4-Butyl-3-thiosemicarbazide serves as a key synthetic intermediate for constructing N⁴-butyl-substituted 1,3,4-thiadiazoles, 1,2,4-triazole-3-thiols, and thiazolidinones—heterocyclic scaffolds with established antimicrobial and anticancer applications [1]. Cyclization of 4-substituted thiosemicarbazides under acidic or basic conditions yields the corresponding five-membered heterocycles wherein the N⁴ substituent is retained, directly transferring the butyl chain's lipophilic and steric properties to the final bioactive molecule [1]. This contrasts with unsubstituted thiosemicarbazide, which yields N-unsubstituted heterocycles lacking the tailored physicochemical profile conferred by the butyl group. In comparative synthetic studies, 4-substituted thiosemicarbazides including 4-methyl, 4-ethyl, and 4-phenyl analogs have been employed to generate libraries of substituted 1,3,4-thiadiazoles and 1,2,4-triazoles with divergent biological activity profiles [2].

heterocyclic synthesis 1,3,4-thiadiazole 1,2,4-triazole thiosemicarbazide cyclization

Validated Application Scenarios for 4-Butyl-3-thiosemicarbazide Based on Quantitative Differentiation Evidence


Synthesis of N⁴-Butyl-Substituted 1,3,4-Thiadiazole and 1,2,4-Triazole Libraries for Antimicrobial Screening

4-Butyl-3-thiosemicarbazide serves as the direct precursor for constructing 2-amino-5-substituted-1,3,4-thiadiazoles and 4-substituted-1,2,4-triazole-3-thiols bearing the n-butyl group at the N4 position. Cyclization under acidic dehydration (H₂SO₄, POCl₃) yields the corresponding 1,3,4-thiadiazole, while basic conditions (NaOH, KOH) afford the 1,2,4-triazole-3-thiol [1]. The butyl substituent is retained throughout cyclization, conferring predictable lipophilicity and membrane permeability to the resulting heterocyclic scaffold. This application is particularly relevant for medicinal chemistry programs developing antibacterial agents against Gram-positive strains (S. epidermidis, S. mutans, S. sanguinis) where thiosemicarbazide-derived compounds have demonstrated therapeutic indices exceeding ethacridine lactate [2].

Synthesis of Metal Complexes with Predictable Coordination Geometry for DNA-Targeting Metallodrug Development

The near-perfect planar conformation and extended linear butyl chain (torsion angle -179(2)°) of 4-butyl-3-thiosemicarbazide provide a structurally defined ligand framework for reproducible synthesis of transition metal complexes [1]. The absence of aromatic rings eliminates variable π-stacking interactions that complicate crystallization of 4-phenyl-3-thiosemicarbazide complexes [2]. This structural predictability is critical for structure-activity relationship (SAR) studies investigating DNA binding and nuclease activity, where Zn(II), Cu(II), and Fe(III) ferrocenylthiosemicarbazone complexes derived from N⁴-alkylthiosemicarbazides exhibit substituent-dependent equilibrium binding constants (Kb) and chemical nuclease activity [2].

Comparative Pharmacokinetic Profiling Studies Requiring Thiosemicarbazide Backbone with Defined Alkyl Lipophilicity

Research programs evaluating the ADMET consequences of thiosemicarbazide versus semicarbazide backbones require structurally defined thiosemicarbazide compounds with precisely known substituent properties. 4-Butyl-3-thiosemicarbazide, with its intermediate C4 alkyl chain, provides a reference point for assessing how lipophilicity modulates plasma protein binding, half-life, and metabolic liability relative to shorter-chain (methyl, ethyl) or aromatic (phenyl) N⁴-substituted analogs [1]. Systematic ADMET analysis has established that thiosemicarbazides as a class exhibit higher plasma protein binding, lower unbound fraction, and longer half-life compared to semicarbazides [1]—parameters that can be further tuned by alkyl chain length selection.

Insecticide Intermediate Synthesis and Agrochemical Derivative Development

4-Butyl-3-thiosemicarbazide functions as a synthetic intermediate in the preparation of thiosemicarbazide-derived insecticides incorporating cycloalkenyl or alkenyl groups [1]. The compound's insecticidal properties have been documented in specific derivative forms, and the n-butyl substituent contributes to the lipophilic character required for cuticular penetration in target arthropod species. This application leverages the compound's established role in agrochemical synthesis rather than direct biological activity, positioning 4-butyl-3-thiosemicarbazide as a strategic building block for developing novel insecticidal chemotypes distinct from conventional organophosphates and pyrethroids [1].

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